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7-Carboxy-7-deazaguanine - 92636-62-9

7-Carboxy-7-deazaguanine

Catalog Number: EVT-3497944
CAS Number: 92636-62-9
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-carboxy-7-deazaguanine is a pyrrolopyrimidine that is 7-deazaguanine bearing a carboxylic acid substituent at the 7 position. It is a pyrrolopyrimidine and a monocarboxylic acid. It is a conjugate acid of a 7-carboxylato-7-deazaguanine.
Overview

7-Carboxy-7-deazaguanine is a significant compound in the biosynthesis of 7-deazapurine derivatives, which are important for various biological processes, particularly in nucleic acid modifications. This compound serves as an intermediate in the synthesis of queuosine and other related nucleosides, playing a crucial role in the modification of transfer RNA and the protection of genetic material from restriction enzymes.

Source and Classification

7-Carboxy-7-deazaguanine is derived from guanosine triphosphate through a series of enzymatic reactions involving multiple enzymes such as 7-carboxy-7-deazaguanine synthase. It is classified under nucleoside analogs and is part of the broader category of purine derivatives, which are essential components in nucleic acid structure and function. The compound is notable for its presence in both bacterial and viral DNA, highlighting its evolutionary significance across different life forms .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-carboxy-7-deazaguanine involves several key enzymatic steps:

  1. Initial Conversion: Guanosine triphosphate is first converted into dihydroneopterin triphosphate by GTP cyclohydrolase I.
  2. Formation of Intermediates: This intermediate is then transformed into 6-carboxytetrahydropterin by the enzyme 6-carboxytetrahydropterin synthase.
  3. Key Step: The conversion to 7-carboxy-7-deazaguanine is catalyzed by 7-carboxy-7-deazaguanine synthase (QueE), which utilizes S-adenosyl-l-methionine as a cofactor .

The reaction pathway can be summarized as follows:

Guanosine TriphosphateDihydroneopterin Triphosphate6 Carboxytetrahydropterin7 Carboxy 7 deazaguanine\text{Guanosine Triphosphate}\rightarrow \text{Dihydroneopterin Triphosphate}\rightarrow \text{6 Carboxytetrahydropterin}\rightarrow \text{7 Carboxy 7 deazaguanine}

These steps illustrate the biochemical complexity involved in synthesizing this crucial compound.

Molecular Structure Analysis

Structure and Data

The molecular formula of 7-carboxy-7-deazaguanine is C8H8N4O3C_8H_8N_4O_3. Its structure features a purine base with a carboxyl group at the 7-position, which differentiates it from standard guanine. The presence of this carboxyl group is critical for its biological function and interaction with other biomolecules.

Key structural characteristics include:

  • Functional Groups: Carboxyl group (-COOH) and amino groups (-NH2).
  • Ring Structure: A bicyclic purine framework that allows for hydrogen bonding with nucleic acids.

The three-dimensional conformation of 7-carboxy-7-deazaguanine plays a significant role in its biological activity, particularly in how it interacts with ribonucleic acid and deoxyribonucleic acid .

Chemical Reactions Analysis

Reactions and Technical Details

In biochemical pathways, 7-carboxy-7-deazaguanine participates in several reactions:

  1. Decarboxylation: It can undergo decarboxylation to form 7-amido-7-deazaguanine, an important precursor for further modifications.
  2. Amidation: The compound can be converted to other derivatives through amidation reactions, which involve the addition of ammonia or amines .
  3. Incorporation into Nucleic Acids: It plays a role in modifying transfer RNA by being incorporated into specific positions within the tRNA structure, influencing codon recognition during protein synthesis .

These reactions underscore its versatility as a biochemical intermediate.

Mechanism of Action

Process and Data

The mechanism by which 7-carboxy-7-deazaguanine exerts its effects primarily revolves around its incorporation into nucleic acids:

  1. Modification of Transfer RNA: It replaces guanine residues in tRNA, enhancing stability and function.
  2. Protection Against Restriction Enzymes: In certain bacteria and phages, the presence of this compound modifies DNA to evade host restriction systems, thereby allowing for successful replication within host cells .

Quantitative analyses have shown that modified nucleosides like 7-carboxy-7-deazaguanine can significantly alter the frequency of specific nucleotide occurrences within genomic sequences.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-carboxy-7-deazaguanine include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical properties include:

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of amino groups.

Data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound further .

Applications

Scientific Uses

The applications of 7-carboxy-7-deazaguanine are diverse:

  1. Biotechnology: Utilized in genetic engineering to modify DNA sequences for research purposes.
  2. Pharmaceutical Development: Investigated for potential therapeutic uses due to its role in nucleic acid modifications.
  3. Molecular Biology Research: Employed to study tRNA modifications and their effects on protein synthesis.

Research continues to explore its potential implications in gene therapy and synthetic biology, making it a compound of significant interest within the scientific community .

Biosynthesis Pathways and Enzymatic Mechanisms

GTP-Dependent Biosynthetic Cascade

The biosynthesis of 7-carboxy-7-deazaguanine (CDG) initiates from guanosine triphosphate (GTP), which undergoes a multistep enzymatic transformation. This pathway is universally conserved across bacteria, archaea, and eukaryotes for the production of 7-deazapurine-containing metabolites [1] [9].

Role of GTP Cyclohydrolase I in Initial Substrate Activation

GTP Cyclohydrolase I (GCH I) catalyzes the first committed step, opening the imidazole ring of GTP. This reaction generates 7,8-dihydroneopterin triphosphate (H₂NTP) through an Amadori rearrangement, accompanied by the release of formate and inorganic pyrophosphate. The reaction mechanism involves C8 elimination and recyclization to form the dihydropterin scaffold [1] [9]. This step is irreversible and tightly regulated, serving as the entry point for all downstream 7-deazapurine biosynthesis [8] [9].

6-Carboxy-5,6,7,8-Tetrahydropterin (CPH4) as a Key Intermediate

H₂NTP is subsequently processed by CPH4 synthase (QueD), which decarboxylates and reduces the substrate to form 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). This intermediate features a tetrahydropyrazine ring critical for the subsequent radical-mediated ring contraction. CPH4 accumulates as a stable intermediate but rapidly channels to QueE without dissociation, minimizing side reactions [1] [9].

Table 1: Enzymes in the Early CDG Biosynthetic Pathway

EnzymeGeneReactionProduct
GTP Cyclohydrolase IqueCGTP ring opening, formate releaseH₂NTP
CPH4 SynthasequeDDecarboxylation, reductionCPH4
CDG Synthase (Radical SAM)queERadical-mediated ring contraction, NH₃ releaseCDG

Radical SAM Superfamily Enzymes in CDG Formation

CDG synthesis culminates in a radical-mediated ring contraction catalyzed by QueE, a member of the radical S-adenosylmethionine (SAM) superfamily. This enzyme family shares a conserved CX₃CXΦC motif (where Φ is a hydrophobic residue) coordinating a [4Fe-4S] cluster essential for reductive SAM cleavage [1] [5] [7].

Mechanistic Role of QueE in Radical-Mediated Ring Contraction

QueE binds CPH4 perpendicular to SAM, positioning C6 of CPH4 ~3.7 Å from the 5'-carbon of SAM. The [4Fe-4S]⁺ cluster reductively cleaves SAM to generate a 5'-deoxyadenosyl radical (5'-dAdo•). This radical abstracts the pro-S hydrogen from C6 of CPH4, forming a substrate radical that undergoes stereospecific ring contraction [1] [5] [7]. The reaction involves cleavage of the C6-N5 bond, migration of the C6 carboxylate, and formation of a new C-C bond between C5a and C10a, yielding the pyrrole core of CDG [7] [9].

S-Adenosylmethionine (SAM) as a Cofactor in Radical Generation

SAM serves dual roles:

  • Radical Generation: Bound to the unique iron of the [4Fe-4S] cluster via its α-amino and α-carboxylate groups, SAM undergoes reductive cleavage to 5'-dAdo• and methionine.
  • Catalytic Regeneration: The 5'-dAdo• radical is regenerated at the reaction terminus, allowing SAM to function catalytically rather than stoichiometrically [1] [2] [5].

Substrate Radical Rearrangement and Ammonia Elimination

The CPH4 radical intermediate rearranges to a product-like radical, which abstracts a hydrogen atom from 5'-dAdo to form 5'-deoxyadenosine (dAdo). Final ammonia elimination occurs via stereoselective deprotonation at C7 (pro-R position), releasing NH₃ and forming the conjugated 7-carboxy-7-deazaguanine system [1] [9]. Isotope studies with [7-²H]-CPH4 confirm exclusive solvent exchange at C7, supporting this elimination mechanism [5].

Metabolic Channeling and Intermediate Regulation

Interplay Between QueD, QueE, and Downstream Modifications

CPH4 is channeled directly from QueD to QueE without dissociation, minimizing oxidative degradation. Downstream, CDG is diverted into specialized pathways:

  • Queuosine biosynthesis: CDG is amidated and dehydrated to preQ₀ by QueC.
  • Tubercidin biosynthesis: CDG couples with phosphoribosyl pyrophosphate (PRPP) via TubE, forming the nucleoside scaffold [6] [8].
  • DNA modifications: Phage-encoded transglycosylases (DpdA) incorporate CDG derivatives into DNA as epigenetic marks [6].

Mg²⁺ Dependency in Catalytic Efficiency

QueE requires Mg²⁺ (Kₐₚₚ = 0.21 ± 0.03 mM) for structural integrity and catalysis. The metal coordinates the C6 carboxylate of CPH4 and stabilizes the transition state during ring contraction. Mutagenesis of Thr51, which ligates Mg²⁺, reduces activity by >95% [1] [5] [7]. Alternative divalent metals (e.g., Mn²⁺, Ca²⁺) partially restore activity, but Mg²⁺ is physiologically preferred [5].

Table 2: Metal Ion Dependence of QueE Activity

Metal IonRelative Activity (%)Role in Catalysis
Mg²⁺100Optimal coordination of CPH4
Mn²⁺75Partial active site stabilization
Ca²⁺40Weak substrate binding
Zn²⁺<5Disrupts [4Fe-4S] cluster integrity

Properties

CAS Number

92636-62-9

Product Name

7-Carboxy-7-deazaguanine

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

InChI

InChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12)

InChI Key

XIUIRSLBMMTDSK-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O

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